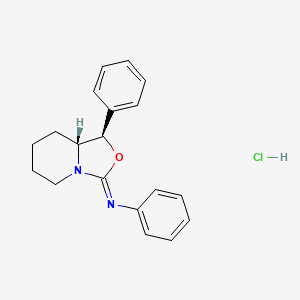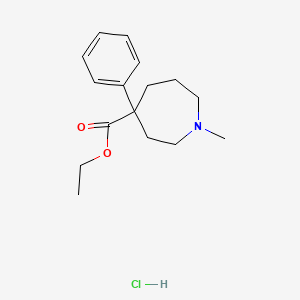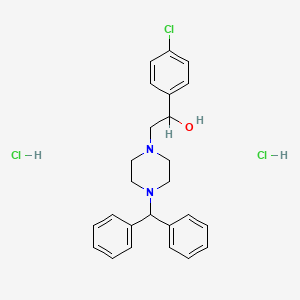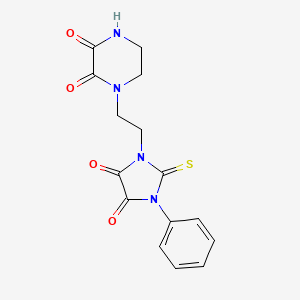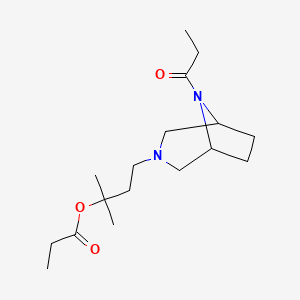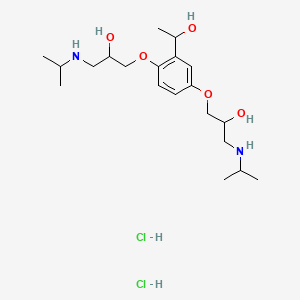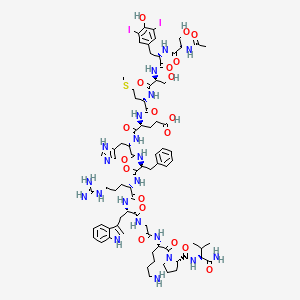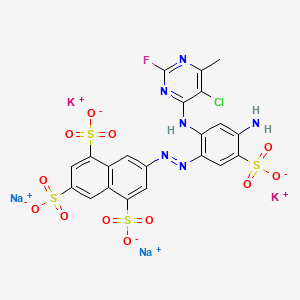
7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid under alkaline conditions to form the azo compound.
Salification: The final step involves converting the azo compound into its potassium sodium salt form by treating it with potassium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules. Its vibrant color properties make it valuable in the study of azo compounds and their applications.
Biology
In biological research, the compound can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
Industry
The primary industrial application is in the dye and pigment industry, where it is used to produce various shades of dyes for textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with cellular components in biological staining.
Comparison with Similar Compounds
Similar Compounds
- **4-Amino-3-[4-(5-chloro-2-fluoro-6-methylpyrimidin-4-ylamino)phenylazo]-6-[2,5-bis(sodiosulfo)phenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt .
- **6’-(5-Chloro-2-fluoro-6-methylpyrimidin-4-ylamino)-1’-hydroxy[2,2’-azobisnaphthalene]-1,3’,5-trisulfonic acid trisodium salt .
Uniqueness
The uniqueness of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt lies in its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and stable dyes.
Properties
CAS No. |
83763-56-8 |
|---|---|
Molecular Formula |
C21H12ClFK2N6Na2O12S4 |
Molecular Weight |
847.2 g/mol |
IUPAC Name |
dipotassium;disodium;7-[[4-amino-2-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-5-sulfonatophenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C21H16ClFN6O12S4.2K.2Na/c1-8-19(22)20(27-21(23)25-8)26-14-6-13(24)18(45(39,40)41)7-15(14)29-28-9-2-11-12(16(3-9)43(33,34)35)4-10(42(30,31)32)5-17(11)44(36,37)38;;;;/h2-7H,24H2,1H3,(H,25,26,27)(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;;/q;4*+1/p-4 |
InChI Key |
QEQHHAHSJPAVOK-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)NC2=C(C=C(C(=C2)N)S(=O)(=O)[O-])N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


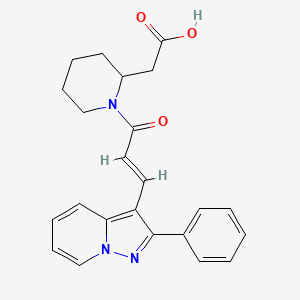
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)
